molecular formula C15H20N2O B12114229 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- CAS No. 893760-45-7

2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-

Cat. No.: B12114229
CAS No.: 893760-45-7
M. Wt: 244.33 g/mol
InChI Key: DHMUHJWRIUFUDU-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- is a complex organic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with a methyl group and an amino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate quinoline derivative with an amine, followed by methylation and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinolinone derivatives, reduced hydroquinoline compounds, and various substituted quinolinone derivatives, each with unique chemical and physical properties .

Scientific Research Applications

2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of advanced materials, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- include other quinolinone derivatives, such as:

Uniqueness

What sets 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in scientific research and industry .

Properties

CAS No.

893760-45-7

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-[(butan-2-ylamino)methyl]-1-methylquinolin-2-one

InChI

InChI=1S/C15H20N2O/c1-4-11(2)16-10-13-9-12-7-5-6-8-14(12)17(3)15(13)18/h5-9,11,16H,4,10H2,1-3H3

InChI Key

DHMUHJWRIUFUDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC2=CC=CC=C2N(C1=O)C

Origin of Product

United States

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